
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is a deuterated analog of bis(1,3-dichloro-2-propyl) phosphate, commonly used as a flame retardant. This compound is part of the organophosphate class of chemicals, which are widely utilized in various industrial applications due to their effectiveness in reducing flammability. The deuterated form, this compound, is often used in scientific research to study the metabolism and environmental impact of its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloro-2-propyl) Phosphate-d10 typically involves the reaction of 1,3-dichloro-2-propanol-d7 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Reactants: 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.
Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 50-70°C, for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 1,3-dichloro-2-propanol-d7 and phosphorus oxychloride.
Reactor Design: Use of industrial reactors that allow for precise control of temperature and pressure.
Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistent product quality.
Scale-Up: Techniques such as continuous flow chemistry may be employed to increase production efficiency.
化学反应分析
Types of Reactions
Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 1,3-dichloro-2-propanol-d7 and phosphoric acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products
Hydrolysis: 1,3-dichloro-2-propanol-d7 and phosphoric acid.
Oxidation: Various oxides depending on the oxidizing agent used.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
科学研究应用
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is extensively used in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of organophosphate flame retardants.
Metabolic Studies: Employed in research to understand the metabolism of organophosphate compounds in biological systems.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry for the quantification of organophosphate flame retardants in various matrices.
Toxicology: Helps in assessing the toxicological impact of organophosphate flame retardants on human health and the environment.
作用机制
The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its interaction with biological molecules. The compound can:
Inhibit Enzymes: It may inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxic effects.
Induce Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Disrupt Cellular Functions: It can interfere with cellular signaling pathways, affecting various physiological processes.
相似化合物的比较
Bis(1,3-dichloro-2-propyl) Phosphate-d10 can be compared with other similar compounds, such as:
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): A widely used flame retardant with similar chemical structure but different applications.
Tris(2-chloroethyl) Phosphate (TCEP): Another organophosphate flame retardant with distinct chemical properties and uses.
Triphenyl Phosphate (TPP): An organophosphate compound used in different industrial applications, known for its flame-retardant properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and environmental studies, providing valuable insights into the behavior of organophosphate flame retardants.
属性
CAS 编号 |
1477495-19-4 |
|---|---|
分子式 |
C6H11Cl4O4P |
分子量 |
329.985 |
IUPAC 名称 |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI 键 |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
同义词 |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


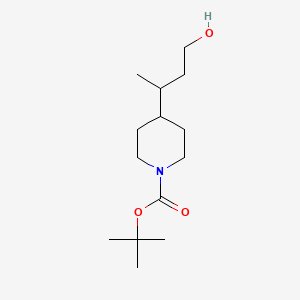
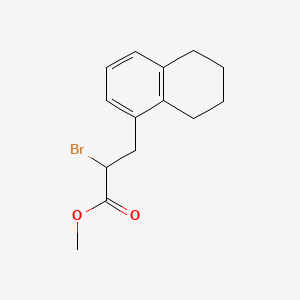
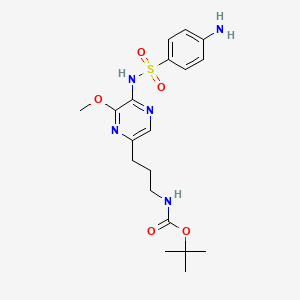
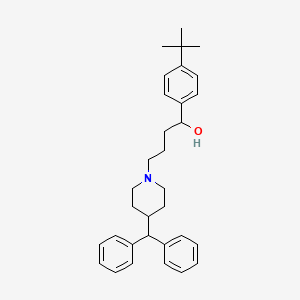
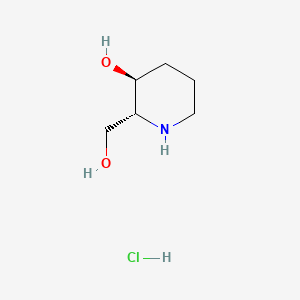
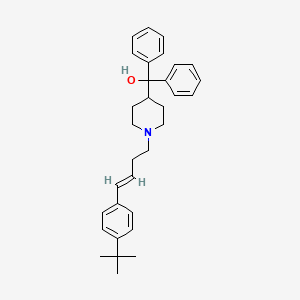
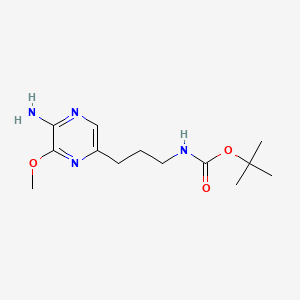
![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)


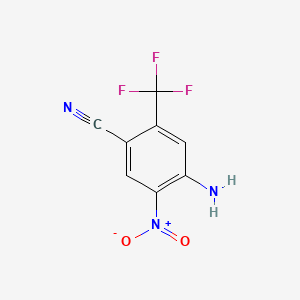
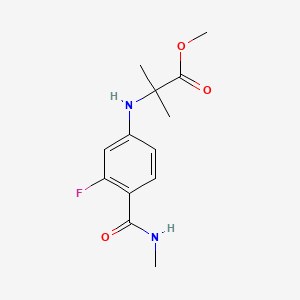
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)
